![molecular formula C19H14ClF2N3O2S B2852040 N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 895784-92-6](/img/structure/B2852040.png)
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide
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Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H14ClF2N3O2S and its molecular weight is 421.85. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties . The presence of chlorine and fluorine atoms can enhance the compound’s ability to interact with bacterial enzymes and inhibit their growth. This compound could be investigated for its efficacy against various bacterial strains, including drug-resistant ones.
Anticancer Agent
Compounds with similar structures have shown antiproliferative effects on cancer cells . The compound could be studied for its potential to induce apoptosis in cancer cells, particularly in colon cancer, where certain thiazole derivatives have demonstrated effectiveness.
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2S/c20-15-9-13(4-5-16(15)22)24-18(27)17(26)23-7-6-14-10-28-19(25-14)11-2-1-3-12(21)8-11/h1-5,8-10H,6-7H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZVYQDSGIYFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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